N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
CAS No.: 1705322-31-1
Cat. No.: VC11829059
Molecular Formula: C18H15F3N2O2S2
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705322-31-1 |
|---|---|
| Molecular Formula | C18H15F3N2O2S2 |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C18H15F3N2O2S2/c1-12-22-17(10-26-12)15-4-2-3-5-16(15)23-27(24,25)11-13-6-8-14(9-7-13)18(19,20)21/h2-10,23H,11H2,1H3 |
| Standard InChI Key | QIOZNWYWTCPMHJ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
| Canonical SMILES | CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Introduction
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its chemical properties, synthesis, and pharmacological significance.
Synthesis
Although specific details about the synthesis of this compound were not provided in the search results, sulfonamides are typically synthesized through:
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Reaction of sulfonyl chlorides with amines, forming sulfonamide bonds.
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Incorporation of heterocyclic rings like thiazoles via cyclization reactions using thioamides and α-haloketones.
Pharmacological Significance
4.1 Potential Applications
Sulfonamide derivatives are widely studied for their:
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Antimicrobial properties: Effective against Gram-positive and Gram-negative bacteria due to their ability to inhibit dihydropteroate synthase in folate synthesis pathways.
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Anticancer activity: Sulfonamides may interfere with tumor cell growth by targeting carbonic anhydrase enzymes or other cellular pathways.
While no direct pharmacological studies on this compound were found in the search results, related thiazole-based sulfonamides have shown promise in antimicrobial and anticancer research .
4.2 Molecular Docking Studies
Molecular docking studies on similar compounds suggest strong binding interactions with biological targets like enzymes or receptors. These interactions are often mediated by:
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Hydrogen bonding via the sulfonamide group.
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π–π stacking interactions involving aromatic rings.
Comparative Data Table
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